DPP4 Inhibition: >700-Fold Selectivity Window vs. Sitagliptin
The compound exhibits weak inhibition of human dipeptidyl peptidase 4 (DPP4) with an IC50 of 13.1 μM (13,100 nM) in an enzymatic assay using Gly-Pro-p-nitroanilide substrate [1]. In contrast, the clinically approved DPP4 inhibitor sitagliptin displays potent inhibition with an IC50 of 18 nM under comparable assay conditions [2]. This represents a >728-fold lower potency for the target compound, establishing a clear functional distinction.
| Evidence Dimension | DPP4 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 13,100 nM |
| Comparator Or Baseline | Sitagliptin: IC50 = 18 nM |
| Quantified Difference | >728-fold lower potency |
| Conditions | Human DPP4; Gly-Pro-p-nitroanilide substrate; 15 min pre-incubation |
Why This Matters
For research programs requiring DPP4-sparing profiles—such as in metabolic disease studies where confounding DPP4-mediated incretin effects must be avoided—this compound offers a defined, quantifiable selectivity advantage over potent DPP4 inhibitors like sitagliptin.
- [1] BindingDB BDBM50382266. 1-(5-nitro-2-pyridinyl)-2-Piperidinone: DPP4 inhibition data. ChEMBL2022512. Accessed 2026-04-18. View Source
- [2] Bailey CJ, Tahrani AA, Barnett AH. Future glucose-lowering drugs for type 2 diabetes. Diabetes Obes Metab. 2017;19(5):629-638. (via PMC6360916, Table 1). View Source
